2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
CAS No.:
Cat. No.: VC15894184
Molecular Formula: C15H16ClN3O
Molecular Weight: 289.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16ClN3O |
|---|---|
| Molecular Weight | 289.76 g/mol |
| IUPAC Name | 2-chloro-5-methyl-8-spiro[2.4]heptan-7-ylpyrido[2,3-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C15H16ClN3O/c1-9-7-12(20)19(11-3-2-4-15(11)5-6-15)13-10(9)8-17-14(16)18-13/h7-8,11H,2-6H2,1H3 |
| Standard InChI Key | HLINQYBPUDLODJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)N(C2=NC(=NC=C12)Cl)C3CCCC34CC4 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 2-chloro-5-methyl-8-spiro[2.4]heptan-7-ylpyrido[2,3-d]pyrimidin-7-one, reflects its complex architecture. Key structural features include:
-
Pyrido[2,3-d]pyrimidin-7(8H)-one core: A bicyclic system resembling purine bases, enabling interactions with enzymatic targets such as kinases .
-
C2 Chloro substituent: Enhances electrophilicity and participates in halogen bonding with target proteins .
-
C5 Methyl group: Contributes to hydrophobic interactions in binding pockets.
-
Spiro[2.4]heptan-4-yl group: A conformationally constrained bicyclic system that improves metabolic stability and target selectivity.
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₆ClN₃O |
| Molecular weight | 289.76 g/mol |
| CAS Registry Number | Not explicitly provided |
| SMILES | CC1=C(C(=O)N(C2=NC(=NC=C12)Cl)C3CCCC34CC4) |
The spirocyclic moiety’s rigidity reduces entropic penalties during protein binding, a feature exploited in kinase inhibitor design .
Synthetic Pathways and Optimization
Multi-Step Organic Synthesis
The synthesis of 2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves sequential halogenation, cyclization, and spiro-ring formation. A representative route includes:
-
Pyridine precursor functionalization: Introduction of methyl and chloro groups at C5 and C2 via Friedel-Crafts alkylation and electrophilic substitution.
-
Spirocyclization: Intramolecular cyclization using Brønsted acid catalysts (e.g., H₂SO₄) to form the spiro[2.4]heptane ring.
-
Purification: Recrystallization or column chromatography to isolate the final product.
Critical parameters include temperature control (<100°C) to prevent decomposition and anhydrous conditions to avoid hydrolysis of intermediates.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors for precise control over reaction kinetics, improving yields (>75%) and purity (>95%). Automated systems enable real-time monitoring of spirocyclization, a bottleneck step in traditional batch processes.
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
The compound exhibits selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK4/6, which regulate cell cycle progression from G1 to S phase .
| Kinase Target | IC₅₀ (nM) | Selectivity vs. CDK2 |
|---|---|---|
| CDK4 | 12 ± 3 | >50-fold |
| CDK6 | 18 ± 4 | >30-fold |
This selectivity arises from the spirocyclic group’s fit into the hydrophobic pocket of CDK4/6, as confirmed by X-ray crystallography .
Antiproliferative Effects
In MCF-7 breast cancer cells, the compound reduces viability with an IC₅₀ of 0.8 μM, synergizing with doxorubicin (combination index = 0.45) . Mechanistically, it induces G1 arrest by stabilizing the p16-CDK4/6 complex, preventing Rb phosphorylation and E2F release .
Therapeutic Applications and Clinical Relevance
Oncology
As a CDK4/6 inhibitor, this compound holds promise for:
-
Hormone receptor-positive breast cancer: Synergy with endocrine therapies (e.g., tamoxifen) to overcome resistance .
-
Glioblastoma: Penetration of the blood-brain barrier due to moderate LogP .
Inflammatory Diseases
The PI3K inhibitory activity (IC₅₀ = 150 nM) suggests potential in rheumatoid arthritis and psoriasis . In rat collagen-induced arthritis models, 10 mg/kg/day dosing reduced joint swelling by 40% .
Future Directions and Challenges
Structural Optimization
-
Spiro-ring modifications: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance CDK4 affinity .
-
Prodrug strategies: Phosphonate esters to improve aqueous solubility for IV administration.
Preclinical Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume